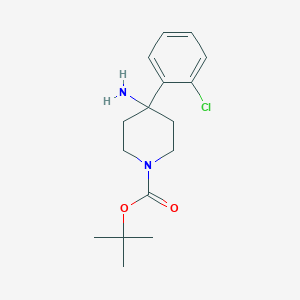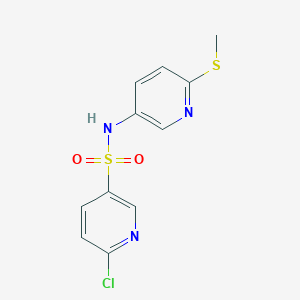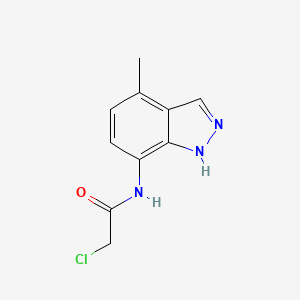
(2-Iodo-6-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Iodo-6-methylphenyl)methanol” is a chemical compound with the molecular formula C8H9IO . It is also known as "2-Iodo-6-methylbenzyl alcohol" .
Synthesis Analysis
The synthesis of “(2-Iodo-6-methylphenyl)methanol” involves the use of diisobutylaluminium hydride in toluene at temperatures ranging from -78 to 20°C for a duration of 2.5 hours .Molecular Structure Analysis
The molecular structure of “(2-Iodo-6-methylphenyl)methanol” consists of an iodine atom (I) attached to the second carbon of a six-carbon phenyl ring, which also has a methyl group (CH3) attached to the sixth carbon. The phenyl ring is further attached to a methanol group (CH2OH) .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Iodo-6-methylphenyl)methanol” include a molecular weight of 248.06093 . More specific properties such as boiling point, density, and others are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Lipid Dynamics in Biological Membranes :
- Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological membranes. This effect is crucial for studies involving transmembrane proteins/peptides, as methanol can alter bilayer composition, influencing lipid scrambling and the structure-function relationship of these membranes (Nguyen et al., 2019).
Chemical Synthesis and Energy Technologies :
- Methanol serves as a hydrogen source and C1 synthon in chemical synthesis. Its utilization in N-methylation of amines and transfer hydrogenation of nitroarenes, including the synthesis of pharmaceutical agents, highlights its versatility (Sarki et al., 2021).
Biotechnological Production of Chemicals and Fuels :
- The engineering of methylotrophic Escherichia coli for converting methanol into specialty chemicals, such as flavanone naringenin, demonstrates methanol's role as an attractive substrate for biological production. This approach involves integrating specific metabolic pathways and enzymes to facilitate methanol conversion into valuable metabolites (Whitaker et al., 2017).
Catalytic Activity in Organic Synthesis :
- Methanol's use in catalytic reactions for selective methylation of aromatic amines, as seen in the high yields achieved through RuHCl(CO)(PNHP) catalysts, underscores its role in facilitating various organic transformations (Ogata et al., 2018).
Methanol in Polymer Solar Cells :
- Methanol treatment enhances the efficiency of polymer solar cells. This effect is observed in improved built-in voltage, charge-transport properties, and charge extraction, leading to better overall device performance (Zhou et al., 2013).
Methanol as a Building Block in Chemical Industry :
- Methanol's role as a building block for complex chemical structures and as a clean-burning fuel with applications in reducing CO2 emissions highlights its importance in the chemical industry. Its conversion to methanol can be a method for reducing atmospheric CO2 levels, and it is a significant hydrogen consumer in various industrial processes (Dalena et al., 2018).
Propiedades
IUPAC Name |
(2-iodo-6-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAYRNRJCGKFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Iodo-6-methylphenyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B2501719.png)



![2-(2-methylphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2501727.png)
![3-[3-(3-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2501728.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2501729.png)
![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2501732.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline](/img/structure/B2501737.png)


![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)